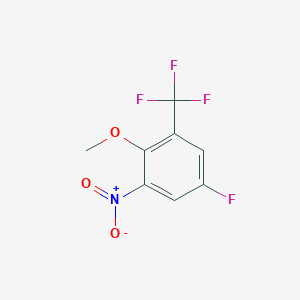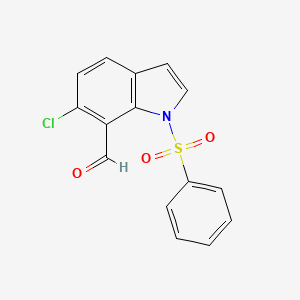
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a phenylsulfonyl group at the 1st position, and a carbaldehyde group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent to introduce the carbaldehyde group at the 7th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carboxylic acid.
Reduction: 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of indole-based compounds’ biological activities, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chloro and carbaldehyde groups can also contribute to the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-1-(phenylsulfonyl)-1H-indole: Lacks the carbaldehyde group, which may affect its reactivity and biological activity.
1-(Phenylsulfonyl)-1H-indole-7-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and interactions.
6-Chloro-1H-indole-7-carbaldehyde: Lacks the phenylsulfonyl group, which may alter its binding affinity and biological effects.
The presence of the chloro, phenylsulfonyl, and carbaldehyde groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
特性
分子式 |
C15H10ClNO3S |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-6-chloroindole-7-carbaldehyde |
InChI |
InChI=1S/C15H10ClNO3S/c16-14-7-6-11-8-9-17(15(11)13(14)10-18)21(19,20)12-4-2-1-3-5-12/h1-10H |
InChIキー |
SKETXSLORQFUMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=C(C=C3)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



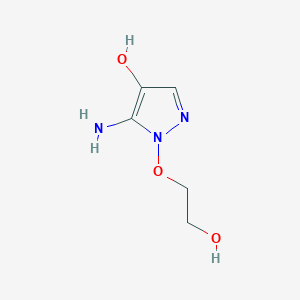


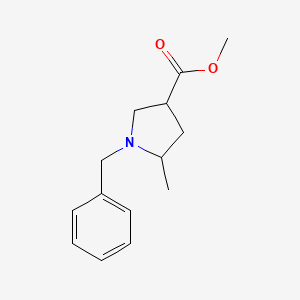
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)


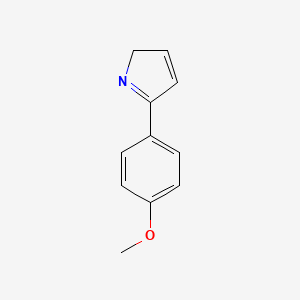

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
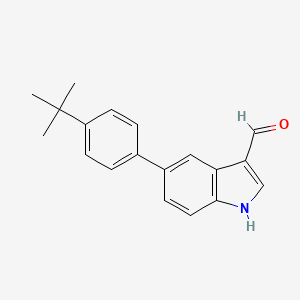
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
